molecular formula C6H3FLiNO2 B1592835 Lithium 3-fluoropyridine-2-carboxylate CAS No. 603310-20-9

Lithium 3-fluoropyridine-2-carboxylate

Cat. No. B1592835
CAS RN: 603310-20-9
M. Wt: 147.1 g/mol
InChI Key: POYLONJDIWUFHZ-UHFFFAOYSA-M
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Description

Lithium 3-fluoropyridine-2-carboxylate is a chemical compound used in scientific research for its potential therapeutic effects. This compound is a derivative of lithium, a metal that has been used for centuries to treat various ailments. Lithium 3-fluoropyridine-2-carboxylate is a promising candidate for the treatment of neurological disorders such as bipolar disorder and Alzheimer's disease. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis : A practical and efficient method for the preparation of lithium 3-fluoropyridine-2-carboxylate has been described. This method allows for high yield and purity, highlighting its utility in chemical synthesis (Emerson et al., 2003).

  • Regioselective Functionalization : Lithium 3-fluoropyridine-2-carboxylate exhibits regioselective functionalization, as demonstrated in studies involving 2,3,5-trihalopyridines. This property is crucial for creating new compounds for pharmaceutical research (Bobbio & Schlosser, 2001).

  • Deprotonation and Cross-Coupling Reactions : The compound can be deprotonated and involved in palladium-catalyzed cross-coupling reactions, showcasing its versatility in organic synthesis (Awad et al., 2004).

  • Creation of Fluorinated Alcohols : Lithium 3-fluoropyridine-2-carboxylate can react with aldehydes to form corresponding fluorinated alcohols, which are important in various chemical processes (Güngör et al., 1981).

Applications in Battery Technology

  • Electrolyte Additive in Lithium Metal Batteries : The compound has been successfully applied as an electrolyte additive in lithium metal batteries (LMBs), significantly enhancing their stability and performance. This makes it a promising material for high-energy-density batteries (Xie et al., 2020).

  • Improvement of Solid Electrolyte Interphase (SEI) : In LMBs, lithium 3-fluoropyridine-2-carboxylate contributes to the formation of a robust and stable SEI, which is vital for battery longevity and efficiency (Xie et al., 2021).

Biomedical Applications

  • Fluorescent Chemosensor for Lithium Ion Sensing : Lithium 3-fluoropyridine-2-carboxylate has applications in the development of optical sensors for determining lithium concentration in blood, crucial for monitoring lithium therapy in psychiatric conditions (Citterio et al., 2007)

properties

IUPAC Name

lithium;3-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2.Li/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYLONJDIWUFHZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=C(N=C1)C(=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FLiNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635422
Record name Lithium 3-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium 3-fluoropyridine-2-carboxylate

CAS RN

603310-20-9
Record name Lithium 3-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium 3-fluoropyridine-2-carboxylate
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Synthesis routes and methods

Procedure details

240 mL of Methyl t-butyl ether (MTBE) and 18.55 mL of N,N,N′,N′-tetramethylethylenediamine (TMEDA) are taken in a reaction flask under nitrogen atmosphere and cooled to −70° C. to −60° C. To the cooled mass, 80 mL of n-BuLi (1.6 M in hexane) was added dropwise with stirring. Temperature of the reaction mixture (RM) was maintained at −70° C. to −60° C. for 1 hour. The RM was cooled to −75° C., then 10 g of 3-fluoropyridine (in 10 mL of MTBE) was added dropwise while maintaining the temperature in the range of −75° C. to −70° C. The RM was stirred at the same temperature for 4 hours. Meanwhile, in another reaction flask, 100 mL of tetrahydrofuran (THF) was taken and cooled to −70° C. followed by bubbling of CO2 gas for 1 hour. To this solution, lithiated 3-fluoropyridine solution (mixture of 3-fluoropyridine+n-BuLi+TMEDA in MTBE) was added dropwise using cannula maintaining the reaction temperature below −70° C. (−70° C. to −60° C.). Bubbling of CO2 gas was continued for another hour and then the reaction temperature was slowly brought to +30° C. The resulting solid was filtered, dried and washed with 100 mL of 1:1 THF:MTBE, then vacuum dried at 45° C., resulting in 14.5 g of the titled compound.
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
18.55 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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